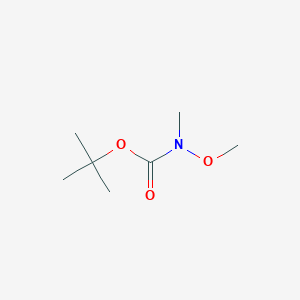
Tert-butyl methoxy(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl methoxy(methyl)carbamate is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Drug Synthesis Intermediates
Tert-butyl methoxy(methyl)carbamate is primarily recognized for its role as a synthetic intermediate in the production of pharmaceutical compounds. A notable application is its use in the synthesis of lacosamide, an anticonvulsant medication. The compound acts as a precursor in a multi-step synthesis involving the condensation of N-BOC-D-serine with benzene methanamine, which ultimately yields racemic and S-configured derivatives of lacosamide .
Carbamate Group in Drug Design
The carbamate functional group is integral to many approved drugs and prodrugs, enhancing their pharmacological properties. Research indicates that incorporating carbamates can improve solubility and bioavailability, making them valuable in drug formulation . The versatility of this compound allows for modifications that can tailor drug properties for specific therapeutic targets.
Organic Synthesis
Catalytic Processes
Recent studies have highlighted the utility of this compound in catalytic reactions, particularly in C–N bond formation. A photocatalyzed method for direct C–H amidation of indoles has been developed, utilizing tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate as a catalyst. This method demonstrates excellent regioselectivity and broad substrate scope, showcasing the compound's potential in synthetic chemistry .
Synthesis of Polyfunctional Molecules
The compound has been employed in synthesizing polyfunctional molecules aimed at probing enzyme active sites. A reliable method for synthesizing various carbamate derivatives has been established, demonstrating its effectiveness as an alkoxycarbonylation reagent for amines . This versatility enables researchers to explore new chemical spaces and develop innovative compounds with potential biological activity.
Case Study 1: Lacosamide Synthesis
- Objective : To synthesize lacosamide using this compound as an intermediate.
- Methodology : The synthesis involved forming a mixed acid anhydride from N-BOC-D-serine and isobutyl chlorocarbonate, followed by a condensation reaction with benzene methanamine.
- Results : The process yielded a high percentage (81.6%) of the desired product, indicating the efficacy of this compound in pharmaceutical applications .
Case Study 2: Photocatalysis
- Objective : To develop a photocatalyzed method for C–N bond formation using tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate.
- Methodology : The reaction conditions were optimized to achieve direct C–H amidation under mild conditions.
- Results : The method provided access to various biologically significant aminoindoles with excellent yields and regioselectivity, highlighting the compound's role in advancing synthetic methodologies .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for lacosamide | High yield synthesis (81.6%) |
| Organic Synthesis | C–N bond formation via photocatalysis | Excellent regioselectivity and broad substrate scope |
| Enzyme Probing | Synthesis of polyfunctional molecules | Reliable methods for diverse carbamate derivatives |
Eigenschaften
IUPAC Name |
tert-butyl N-methoxy-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(9)8(4)10-5/h1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVITZUWTPCAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














